Cas no 1657004-05-1 (7-(tert-Butyl)-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine)

7-(tert-Butyl)-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is a halogenated pyrrolopyrimidine derivative with significant utility in medicinal chemistry and pharmaceutical research. The tert-butyl group enhances steric stability, while the chloro and iodo substituents provide versatile reactivity for further functionalization, making it a valuable intermediate in the synthesis of bioactive compounds. Its rigid heterocyclic framework is conducive to interactions with biological targets, particularly in kinase inhibition studies. The compound’s high purity and well-defined structure ensure reproducibility in synthetic applications. Suitable for cross-coupling reactions, it serves as a key building block in the development of novel therapeutic agents, particularly in oncology and antiviral research.
7-(tert-Butyl)-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine structure
1657004-05-1 structure
Product name:7-(tert-Butyl)-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
CAS No:1657004-05-1
MF:C10H11ClIN3
MW:335.571913003922
CID:5220051

7-(tert-Butyl)-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 7-(tert-Butyl)-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
    • Inchi: 1S/C10H11ClIN3/c1-10(2,3)15-4-6(12)7-8(11)13-5-14-9(7)15/h4-5H,1-3H3
    • InChI Key: NSHWLVKEAZQKLT-UHFFFAOYSA-N
    • SMILES: C1=NC(Cl)=C2C(I)=CN(C(C)(C)C)C2=N1

7-(tert-Butyl)-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM332841-1g
7-(tert-Butyl)-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
1657004-05-1 95%+
1g
$*** 2023-03-30

Additional information on 7-(tert-Butyl)-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

7-(tert-Butyl)-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: A Novel Compound with Promising Applications in Pharmaceutical Research

7-(tert-Butyl)-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is a synthetic compound with a unique molecular structure that has attracted significant attention in the field of pharmaceutical research. Its chemical identity is defined by the CAS number 1657004-05-1, which serves as a critical identifier for this compound in scientific databases and regulatory frameworks. The molecular framework of this compound is characterized by a pyrrolo[2,3-d]pyrimidine core, which is further modified by functional groups such as 4-chloro and 5-iodo substituents, along with a tert-butyl group at the 7-position. These structural features contribute to its potential pharmacological activity and chemical reactivity, making it a valuable candidate for further exploration in drug discovery.

Recent studies have highlighted the importance of 7H-pyrrolo[2,3-d]pyrimidine scaffolds in the development of novel therapeutic agents. The pyrrolo[2,3-d]pyrimidine ring system is known for its ability to interact with various biological targets, including enzymes, receptors, and ion channels. The introduction of halogen atoms such as chloro and iodo at specific positions can significantly influence the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. These modifications are often strategically designed to enhance the compound's bioavailability and selectivity, which are critical factors in drug development.

The synthesis of 7-(tert-Butyl)-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine involves complex chemical processes that require precise control of reaction conditions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to efficiently introduce the tert-butyl and halogen substituents onto the pyrrolo[2,3-d]pyrimidine core. These techniques not only improve the yield of the target compound but also reduce the formation of byproducts, ensuring the purity and consistency of the final product. The ability to synthesize this compound with high efficiency and selectivity is a key factor in its potential application as a lead compound in pharmaceutical research.

One of the most promising applications of 7-(tert-Butyl)-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is in the field of antiviral drug development. Recent studies have demonstrated its potential as an inhibitor of viral replication enzymes, particularly in the context of RNA viruses. The chloro and iodo substituents may play a critical role in modulating the compound's interactions with viral proteins, thereby enhancing its antiviral efficacy. Researchers have also explored its use in the treatment of chronic viral infections, such as hepatitis B and hepatitis C, where the compound's ability to target specific enzymatic pathways could provide therapeutic benefits.

Another area of interest is the potential application of 7-(tert-Butyl)-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine in the development of anti-cancer agents. The pyrrolo[2,3-d]pyrimidine scaffold has been shown to exhibit activity against various types of cancer cells, particularly those with mutations in DNA repair mechanisms. The tert-butyl group may contribute to the compound's ability to stabilize DNA structures, while the halogen substituents could enhance its binding affinity to specific oncogenic targets. These properties make the compound a potential candidate for further investigation in cancer therapy.

From a mechanistic perspective, the pharmacological activity of 7-(tert-Butyl)-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is likely mediated through its interactions with specific biological targets. The pyrrolo[2,3-d]pyrimidine ring system is known to form hydrogen bonds with amino acid residues in target proteins, which can disrupt their normal function. The presence of halogen atoms may also facilitate the formation of halogen bonds, further enhancing the compound's ability to bind to its target. These molecular interactions are crucial for the compound's efficacy and selectivity in biological systems.

Recent advancements in computational chemistry and molecular modeling have provided valuable insights into the behavior of 7-(tert-Butyl)-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine. In silico studies have been used to predict the compound's binding affinity to various proteins, as well as its metabolic pathways in vivo. These computational tools have enabled researchers to optimize the compound's structure for improved therapeutic outcomes, while minimizing potential side effects. The integration of experimental data with computational models has become an essential strategy in the development of new pharmaceutical agents.

Despite its promising potential, the development of 7-(tert-Butyl)-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine as a therapeutic agent is still in its early stages. Further research is needed to fully understand its pharmacokinetic properties, toxicity profile, and mechanism of action. Additionally, large-scale clinical trials are required to validate its efficacy and safety in human populations. The compound's unique molecular structure and functional groups suggest that it could be a valuable starting point for the design of new drugs, but its full potential will depend on continued scientific investigation and innovation.

In conclusion, 7-(tert-Butyl)-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine represents a significant advancement in the field of pharmaceutical research. Its unique molecular structure, combined with the strategic introduction of functional groups such as chloro, iodo, and tert-butyl, makes it a promising candidate for the development of novel therapeutic agents. As research in this area continues to evolve, the potential applications of this compound in the treatment of viral infections, cancer, and other diseases are likely to expand, offering new opportunities for innovation in drug discovery.

Recommend Articles

Recommended suppliers
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd